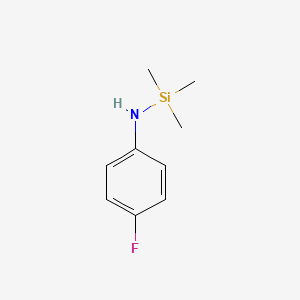
Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl-: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of a fluorophenyl group and trimethylsilyl group enhances its reactivity and stability, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with 4-fluorophenyl derivatives under controlled conditions. One common method includes the use of 4-fluorophenyl isocyanate as a starting material, which reacts with trimethylsilylamine in the presence of a catalyst such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific conditions like elevated temperatures
Major Products:
Oxidation: Silanol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silanamine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique reactivity allows for the creation of novel compounds with tailored properties for specific applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its ability to form stable bonds with biological macromolecules makes it valuable in the development of pharmaceuticals and diagnostic agents .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its fluorophenyl group enhances the binding affinity and selectivity of these drugs .
Industry: In the industrial sector, Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is used in the production of high-performance coatings, adhesives, and sealants. Its stability and reactivity make it suitable for applications requiring durable and resistant materials .
Mécanisme D'action
The mechanism by which Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- exerts its effects involves the interaction of its functional groups with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with aromatic residues in proteins, while the trimethylsilyl group provides steric hindrance and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2,4-Disubstituted arylthiazoles
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile derivatives
Comparison: Compared to similar compounds, Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is unique due to its combination of a fluorophenyl group and a trimethylsilyl group. This combination provides enhanced reactivity and stability, making it more versatile in various applications. Additionally, its ability to undergo a wide range of chemical reactions further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
4-fluoro-N-trimethylsilylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRXBXFNKZDHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20783747 |
Source


|
| Record name | N-(4-Fluorophenyl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33407-00-0 |
Source


|
| Record name | N-(4-Fluorophenyl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)
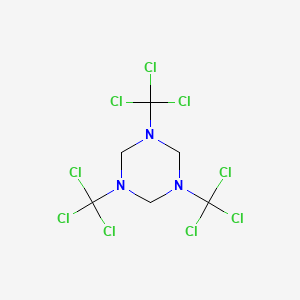
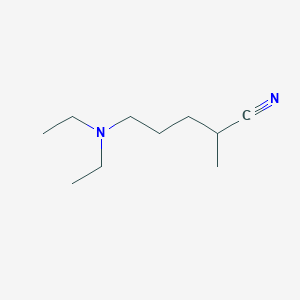
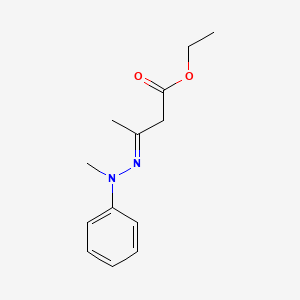
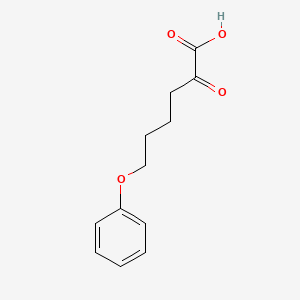
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
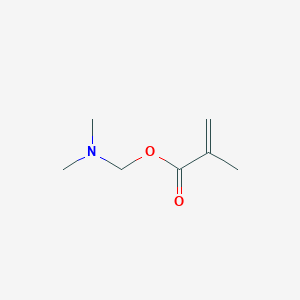
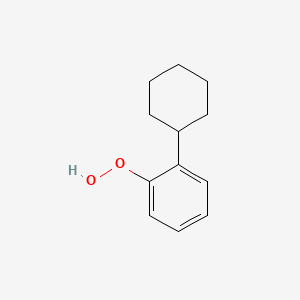
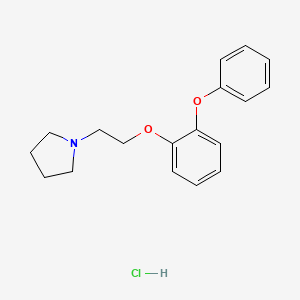
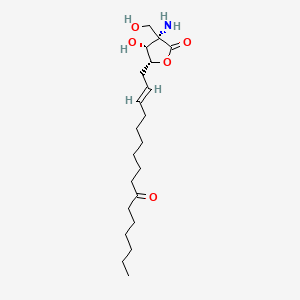
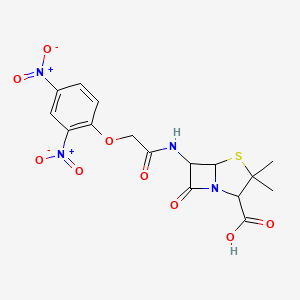
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
